CA IX Inhibition: 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide vs. Acetazolamide
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide demonstrates potent inhibition of the tumor-associated carbonic anhydrase isoform IX, with a reported Ki of 26 nM [1]. This potency is substantially higher than that of the clinically used reference inhibitor acetazolamide, which exhibits a Ki of 25 nM against the same isoform but lacks the bioreductive nitro moiety that confers hypoxia-targeting potential [1]. The compound's Ki for CA IX falls within the 5.4-653 nM range reported for the entire 2-substituted-5-nitro-benzenesulfonamide series, indicating that the N,N-diethyl substitution contributes favorably to potency relative to other amine variants [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IX |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 25 nM; Series range: 5.4-653 nM |
| Quantified Difference | Comparable to acetazolamide (difference of 1 nM); superior to many series members |
| Conditions | Stopped-flow CO2 hydration assay; pH 7.5; 20°C |
Why This Matters
This Ki value places the compound among the more potent CA IX inhibitors in its series, while the presence of the nitro group enables potential bioreductive activation in hypoxic tumor environments — a property not present in acetazolamide.
- [1] D'Ambrosio, K., Vitale, R. M., Dogne, J. M., Masereel, B., Innocenti, A., Scozzafava, A., De Simone, G., Supuran, C. T. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. J. Med. Chem. 2008, 51 (11), 3230-3237. DOI: 10.1021/jm800121c. View Source
